molecular formula C10H10Co B8756209 bis(cyclopenta-2,4-dien-1-yl)cobalt

bis(cyclopenta-2,4-dien-1-yl)cobalt

Cat. No.: B8756209
M. Wt: 189.12 g/mol
InChI Key: ILZSSCVGGYJLOG-UHFFFAOYSA-N
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Description

bis(cyclopenta-2,4-dien-1-yl)cobalt, also known as cobaltocene, is an organometallic compound with the formula Co(C₅H₅)₂. It is a member of the metallocene family, which includes compounds like ferrocene and nickelocene. This compound is known for its sandwich structure, where a cobalt atom is sandwiched between two cyclopentadienyl rings. This compound is widely used in various fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

bis(cyclopenta-2,4-dien-1-yl)cobalt can be synthesized through the reaction of cyclopentadienyl sodium with cobalt(II) chloride in tetrahydrofuran (THF). The reaction proceeds as follows:

2C5H5Na+CoCl2Co(C5H5)2+2NaCl2 \text{C}_5\text{H}_5\text{Na} + \text{CoCl}_2 \rightarrow \text{Co(C}_5\text{H}_5\text{)}_2 + 2 \text{NaCl} 2C5​H5​Na+CoCl2​→Co(C5​H5​)2​+2NaCl

The reaction is typically carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of bis(cyclopentadienyl)cobalt involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually purified by sublimation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

bis(cyclopenta-2,4-dien-1-yl)cobalt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

bis(cyclopenta-2,4-dien-1-yl)cobalt has numerous applications in scientific research:

Mechanism of Action

bis(cyclopenta-2,4-dien-1-yl)cobalt exerts its effects through its ability to donate or accept electrons. The cobalt atom in the center of the molecule can undergo oxidation or reduction, making it a versatile redox agent. This property is utilized in various catalytic processes and redox reactions. The cyclopentadienyl rings stabilize the cobalt center, allowing it to participate in a wide range of chemical reactions .

Comparison with Similar Compounds

bis(cyclopenta-2,4-dien-1-yl)cobalt is unique among metallocenes due to its specific redox properties. Similar compounds include:

This compound stands out due to its balance of stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

Molecular Formula

C10H10Co

Molecular Weight

189.12 g/mol

IUPAC Name

cobalt(2+);cyclopenta-1,3-diene

InChI

InChI=1S/2C5H5.Co/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2

InChI Key

ILZSSCVGGYJLOG-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]

Canonical SMILES

[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Co+2]

melting_point

343 to 345 °F (NTP, 1992)

physical_description

Cobaltocene appears as black-purple crystals or black solid. Sublimes at 104 °F and 0.1 mmHg. (NTP, 1992)
Black-purple or black solid;  Insoluble in water;  [CAMEO] Black-violet crystals;  [Acros Organics MSDS]

solubility

less than 1 mg/mL at 70.7 °F (NTP, 1992)

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.1 g (6.2 mMoles) of anthracene, 300 ml of THF and 0.1 ml of methyliodide are added to 14.4 g (600 mMoles) of magnesium powder (particle size <0.15 mm) in an inert gas atmosphere. A yellow-green solution is formed with stirring at 20° C., orange-colored magnesium anthracene precipitating therefrom after about 2 hours. The reaction mixture is treated for about 3 hours in an ultrasonic bath (continuous peak HF output 240 watts, 35 kHz) and then heated with stirring to 60° C. After the addition of 19.8 g (300 mMoles) of monomeric cyclopentadiene, the heat source is removed and 35.6 g (100 mMoles) of solid cobalt-(III)acetyl acetonate are added over a period of 20 minutes. The reaction mixture changes color to dark brown with vigorous evolution of heat and begins refluxing (66° C.). After cooling to 20° C., the reaction mixture is filtered off from unreacted magnesium through a G-3-glass frit and the clear dark brown filtrate is concentrated by evaporation to dryness (max. bath temperature 30° C.) in a high vacuum (10-3Torr). The residue is taken up in 500 ml of pentane and any undissolved fractions are isolated by filtration through a G-3-glass frit. The filter cake is washed several times with a total of 500 ml of pentane until the filtrate is substantially colorless. The clear red-brown filtrate is concentrated to approximately 200 ml and the complex is left to crystallize out at -80° C. The supernatant mother liquor is removed under pressure and washed 2 to 3 times with approximately 50 ml of pentane cooled to -80° C. Drying in vacuo (0.1 Torr) gives 12.4 g (63.7 mMoles=63.7% of the theoretical) of pure cobaltocene in the form of black-violet crystals melting at 172.5° C., as measured in an inert gas atmosphere.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
14.4 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
magnesium anthracene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
solid
Quantity
35.6 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
cobaltocene
[Compound]
Name
crystals

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
bis(cyclopenta-2,4-dien-1-yl)cobalt
Reactant of Route 2
bis(cyclopenta-2,4-dien-1-yl)cobalt
Reactant of Route 3
bis(cyclopenta-2,4-dien-1-yl)cobalt
Reactant of Route 4
bis(cyclopenta-2,4-dien-1-yl)cobalt
Reactant of Route 5
bis(cyclopenta-2,4-dien-1-yl)cobalt
Reactant of Route 6
bis(cyclopenta-2,4-dien-1-yl)cobalt

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